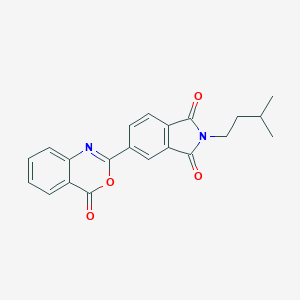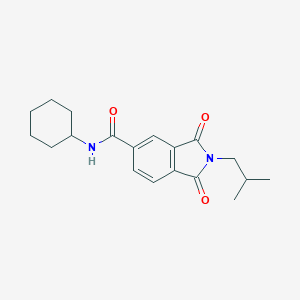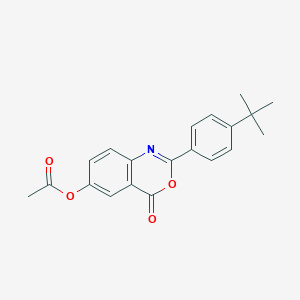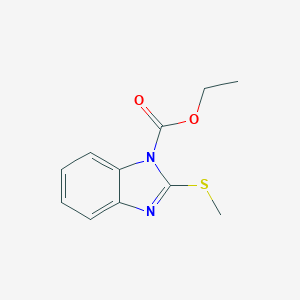
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a benzimidazole derivative that has been synthesized using various methods.
Scientific Research Applications
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various scientific research applications. One of the most significant applications is its potential as an anti-cancer agent. Studies have shown that Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound also has potential applications in the treatment of inflammation, bacterial infections, and neurological disorders.
Mechanism of Action
The mechanism of action of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is not fully understood. However, studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various biochemical and physiological effects. Studies have shown that this compound inhibits the activity of various enzymes and proteins involved in cancer cell growth and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate also induces apoptosis and cell cycle arrest in cancer cells. This compound also has potential applications in the treatment of bacterial infections and neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments. One of the significant advantages is its high purity and yield, making it easy to synthesize and use in experiments. However, this compound has limitations in terms of its stability and solubility, which can affect its efficacy in experiments.
Future Directions
There are various future directions for the research of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate. One of the most significant directions is the optimization of its synthesis method to improve its stability and solubility. Further studies are also needed to fully understand the mechanism of action of this compound and its potential applications in various fields. Additionally, studies are needed to investigate the toxicity and safety of Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate in vivo.
Conclusion:
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate is a benzimidazole derivative that has potential applications in various fields. This compound has been synthesized using various methods and has been shown to inhibit the growth of cancer cells and inflammation. Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate has various advantages and limitations for lab experiments, and further studies are needed to fully understand its mechanism of action and potential applications.
Synthesis Methods
Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate can be synthesized using various methods. One of the most common methods is the condensation reaction of 2-mercaptobenzimidazole with ethyl chloroformate. This reaction yields Ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate with high purity and yield.
properties
Product Name |
ethyl 2-(methylsulfanyl)-1H-benzimidazole-1-carboxylate |
|---|---|
Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
ethyl 2-methylsulfanylbenzimidazole-1-carboxylate |
InChI |
InChI=1S/C11H12N2O2S/c1-3-15-11(14)13-9-7-5-4-6-8(9)12-10(13)16-2/h4-7H,3H2,1-2H3 |
InChI Key |
ITKPDTDHIBATFB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Canonical SMILES |
CCOC(=O)N1C2=CC=CC=C2N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B303204.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B303205.png)
![2-(2-methoxyphenoxy)-N-[3-({[(2-methoxyphenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B303207.png)
![N-{4-[(trifluoroacetyl)amino]phenyl}furan-2-carboxamide](/img/structure/B303208.png)
![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(4-methoxyphenyl)acetamide](/img/structure/B303211.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B303214.png)
![3-{[4-(2-Furoylamino)anilino]carbonyl}phenyl acetate](/img/structure/B303215.png)
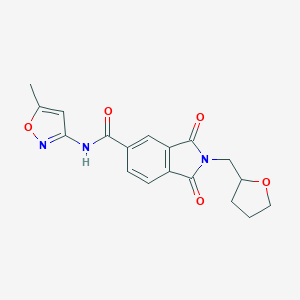
![2-methyl-N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]benzamide](/img/structure/B303220.png)
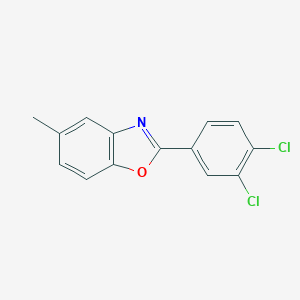
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B303224.png)
